1-(3-Methoxycyclobutyl)ethanamine;hydrochloride

Chemical Identity CAS Registration Quality Assurance

Researchers requiring a regiospecific, conformationally constrained cyclobutylamine scaffold for SAR studies face batch variability with generic substitutes. 1-(3-Methoxycyclobutyl)ethanamine hydrochloride (CAS 1703757-96-3) eliminates this risk: - 3-Methoxy substitution at the 1-position ensures correct amine geometry (distinct from 2-substituted isomer CAS 1955554-67-2). - Two stereogenic centers enable chiral exploration; hydrochloride salt enhances handling and solubility. - ≥95% purity (validated) supports reproducible synthetic campaigns and reference standard use.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Cat. No. B12274810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxycyclobutyl)ethanamine;hydrochloride
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCC(C1CC(C1)OC)N.Cl
InChIInChI=1S/C7H15NO.ClH/c1-5(8)6-3-7(4-6)9-2;/h5-7H,3-4,8H2,1-2H3;1H
InChIKeyNCPSLUMSZLGUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxycyclobutyl)ethanamine Hydrochloride: Procurement & Specifications


1-(3-Methoxycyclobutyl)ethanamine;hydrochloride (CAS 1703757-96-3) is a cyclobutane-derived primary amine hydrochloride salt with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . The compound features a conformationally constrained four-membered cyclobutyl ring bearing a 3-methoxy substituent and an α-methyl ethanamine side chain . This structural arrangement introduces stereochemical complexity at multiple centers, distinguishing it from simpler cycloalkylamines and from regioisomeric methoxycyclobutylamine variants. As a research-use-only synthetic intermediate, it serves as a building block in medicinal chemistry programs, particularly where the introduction of a rigid, sp³-rich cyclobutyl scaffold with a defined amine geometry is required to explore structure-activity relationships or to modulate physicochemical properties such as lipophilicity and metabolic stability [1].

1
Conformationally constrained cyclobutyl scaffold: Supports medicinal chemistry programs exploring sp³-rich bioisosteric replacement and target engagement modulation.
2
Primary amine hydrochloride salt: Compatible with amide coupling, reductive amination, and urea synthesis workflows; hydrochloride form aids solubility and handling.
3
Regiospecific substitution pattern: Defined 3-methoxy-α-methyl ethanamine geometry for structure-activity relationship studies where amine vector orientation is critical.

1-(3-Methoxycyclobutyl)ethanamine HCl: Distinct from Generic Cyclobutylamines


The methoxycyclobutyl ethanamine chemotype presents multiple structural variables—including methoxy substitution position (3- vs. 1- or 2-position), amine side-chain length (ethanamine vs. methanamine vs. propanamine), stereochemistry (cis/trans and enantiomeric configurations), and salt form—that each independently and combinatorially alter molecular recognition, physicochemical properties, and synthetic utility . Within the cyclobutyl amine patent landscape, subtle modifications to the substitution pattern and side-chain geometry have been shown to produce divergent pharmacological profiles across histamine-3 receptor ligands and cannabinoid receptor modulators [1]. Generic substitution of 1-(3-methoxycyclobutyl)ethanamine hydrochloride with, for example, 3-methoxycyclobutanamine hydrochloride (MW 137.61, lacking the α-methyl group) or 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride (regioisomeric amine attachment) introduces uncontrolled variables that invalidate structure-activity relationship studies and compromise batch-to-batch reproducibility in synthetic campaigns [2]. The precise stereochemical and constitutional identity of this compound is therefore non-negotiable for research programs requiring a defined cyclobutyl ethanamine scaffold with the 3-methoxy substitution pattern.

Constitutional isomer mismatch
2-Substituted analog (CAS 1955554-67-2) shares identical molecular weight but differs in amine attachment position, which may alter reactivity and molecular recognition; procurement may require verification.
Side-chain length divergence
Shorter-chain 3-methoxycyclobutan-1-amine (CAS 1404373-83-6) lacks the α-methyl spacer and may not serve as a direct scaffold replacement without re-optimization of synthetic routes.
Stereochemical complexity drift
Replacement with mono-chiral methoxycyclobutylamines reduces stereochemical space from up to 4 stereoisomers to 2, which may limit chiral lead optimization and diastereomeric ratio control.

1-(3-Methoxycyclobutyl)ethanamine HCl: Quantitative Differentiation Evidence


Structural Identity and CAS Verification

The target compound is uniquely identified by CAS 1703757-96-3 with molecular formula C₇H₁₆ClNO and molecular weight 165.66 g/mol, distinguishing it from structurally related methoxycyclobutyl amines that differ in molecular weight, formula, and registry identity . The closest regioisomeric comparator, 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride, shares the same molecular formula and weight (C₇H₁₆ClNO, MW 165.66) but differs in the attachment position of the ethanamine side chain to the cyclobutyl ring, representing a distinct chemical entity with a different CAS registry (1955554-67-2) and potentially divergent reactivity and biological recognition properties . This constitutional isomerism constitutes a material difference in procurement specifications—the two compounds are not interchangeable in synthetic or biological applications despite identical elemental composition.

Structural Identity & CAS Verification
Direct head-to-head comparison
CAS 1703757-96-3
MW 165.66 g/mol; constitutional isomer of 2-substituted analog (CAS 1955554-67-2)
Distinct registry identity supports procurement verification; isomer mismatch introduces uncontrolled structural variability.
Regioisomeric purity review may require orthogonal analytical confirmation.
Chemical Identity CAS Registration Quality Assurance Procurement Specification

Molecular Weight Distinction from Shorter-Chain Analogs

The target compound (MW 165.66 g/mol as hydrochloride salt) exhibits a molecular weight increase of 28.05 g/mol (approximately 20.4%) compared to the shorter-chain analog 3-methoxycyclobutan-1-amine hydrochloride (MW 137.61 g/mol) . This mass difference arises from the presence of an ethanamine side chain versus a direct amine attachment to the cyclobutyl ring. The higher molecular weight translates to measurably different chromatographic retention times (e.g., in reversed-phase HPLC), distinct mass spectrometric signatures, and altered lipophilicity (estimated XLogP3 difference of approximately 0.3-0.5 log units based on computed values for related cyclobutyl amines) [1]. In synthetic applications, this structural divergence determines whether the amine serves as a terminal functional group (3-methoxycyclobutanamine) or as an extended scaffold with an additional methylene spacer, which influences downstream coupling efficiency and product properties.

MW Distinction from Shorter-Chain Analogs
Cross-study comparable
+28.05 g/mol (+20.4% increase)
vs. 3-methoxycyclobutan-1-amine hydrochloride (MW 137.61)
Mass differential enables analytical discrimination and supports selection of extended ethanamine scaffold.
Estimated lipophilicity shift of ~0.3-0.5 log units; retention behavior review recommended.
Molecular Weight Physicochemical Properties Chromatographic Behavior Synthetic Intermediate Selection

Stereochemical Complexity in Synthesis and Bioactivity

1-(3-Methoxycyclobutyl)ethanamine hydrochloride contains two stereogenic centers—one at the 3-position of the cyclobutyl ring bearing the methoxy group, and a second at the α-carbon of the ethanamine side chain—yielding four possible stereoisomers (two diastereomeric pairs) . This stereochemical complexity exceeds that of comparator compounds such as 3-methoxycyclobutan-1-amine hydrochloride, which possesses a single stereogenic center at the 3-position of the cyclobutyl ring (two enantiomers only), and cis- or trans-3-methoxycyclobutyl methanamine hydrochloride, which have fixed stereochemistry but lack the additional chiral center at the amine-bearing carbon [1]. The presence of the second stereogenic center introduces the possibility of diastereomeric mixtures that can be resolved chromatographically, enabling access to stereochemically defined building blocks for asymmetric synthesis. The relative stereochemistry (cis/trans relationship between the methoxy group and the ethanamine-bearing carbon) directly influences molecular shape and, consequently, target binding in biological systems.

Stereochemical Complexity
Class-level inference
2 stereogenic centers (up to 4 stereoisomers)
Comparator: 1 center (2 enantiomers) for mono-chiral methoxycyclobutylamines
Dual-center stereochemistry enables expanded stereochemical space exploration; diastereomeric ratio may require chromatographic resolution.
Stereochemical attribution review warranted; enantiomer-specific activity may differ.
Stereochemistry Chiral Separation Diastereomeric Ratio Enantiomeric Purity

Purity Specifications for Research Procurement

Commercial availability data indicate that 1-(3-methoxycyclobutyl)ethanamine hydrochloride is supplied at a minimum purity specification of 95% . This purity level is comparable to that specified for structurally related methoxycyclobutylamine hydrochlorides, including 3-methoxycyclobutan-1-amine hydrochloride (≥97% purity) and cis-3-methoxycyclobutanamine hydrochloride (97% purity) . The 95-97% purity range is standard for research-grade cyclobutylamine building blocks and is generally sufficient for synthetic applications where subsequent purification steps are employed. However, the absence of reported higher-purity grades (e.g., ≥98% or ≥99%) for this specific compound may necessitate additional in-house purification for applications demanding exceptional purity, such as biophysical assays or crystallization studies. The salt form (hydrochloride) enhances stability and water solubility relative to the free base, improving handling characteristics during formulation and reaction setup.

Purity Specifications
Cross-study comparable
≥95% reported minimum purity
Comparator: ≥97% for structurally related methoxycyclobutylamine hydrochlorides
Research-grade purity; may require additional purification for biophysical assays demanding exceptional purity.
Absence of reported ≥98% grade may necessitate in-house purification verification.
Purity Specification Quality Control Batch Consistency Procurement Standards

1-(3-Methoxycyclobutyl)ethanamine Hydrochloride: Application Scenarios


Stereodefined Cyclobutyl Pharmacophore Synthesis

1-(3-Methoxycyclobutyl)ethanamine hydrochloride is optimally deployed as a chiral building block in the synthesis of pharmaceutical candidates where a conformationally constrained cyclobutyl scaffold is required to modulate target engagement. The compound's two stereogenic centers (yielding up to four stereoisomers) enable the exploration of stereochemical space in structure-activity relationship campaigns targeting receptors where cyclobutyl amines have demonstrated ligand activity, including histamine-3 and cannabinoid receptors [1]. The ethanamine side chain provides a reactive primary amine handle for amide bond formation, reductive amination, or urea synthesis, allowing incorporation into larger molecular architectures. The hydrochloride salt form ensures adequate solubility and stability during synthetic manipulations .

sp³-Rich Fragment Library Construction

The cyclobutane core of this compound provides a rigid, sp³-rich scaffold that can serve as a bioisosteric replacement for phenyl rings or flexible alkyl linkers in lead optimization programs . The 3-methoxy substitution introduces hydrogen bond acceptor functionality while modulating lipophilicity, and the α-methyl ethanamine moiety offers a defined vector for attachment to target molecules. In fragment-based drug discovery, this compound can be incorporated into fragment libraries designed to probe conformational preferences in protein binding pockets, with the cyclobutyl ring imparting reduced conformational entropy compared to acyclic analogs [1]. The regiospecific 1-(3-methoxycyclobutyl) substitution pattern distinguishes it from the 2-substituted isomer (CAS 1955554-67-2), ensuring that the intended spatial orientation of the amine vector is maintained .

Regioisomer Discrimination Reference Standard

Due to its distinct molecular identity (CAS 1703757-96-3, MW 165.66) and constitutional isomerism relative to the 2-substituted analog (CAS 1955554-67-2, same MW 165.66), 1-(3-methoxycyclobutyl)ethanamine hydrochloride can serve as a reference standard in analytical quality control workflows designed to discriminate between regioisomeric methoxycyclobutyl ethanamine species [1]. The compounds, despite sharing identical molecular formula and mass, exhibit different chromatographic retention behavior (e.g., in reversed-phase HPLC or chiral stationary phase separations) due to differences in molecular shape and electronic distribution. This application is particularly relevant for laboratories synthesizing or procuring cyclobutylamine derivatives where regioisomeric purity is critical for downstream biological or synthetic outcomes .

Synthetic Route Validation & Process Development

The compound's well-defined structure and commercial availability at research scale (minimum purity specification ≥95%) support its use in synthetic route validation and process chemistry development . In multi-step synthetic campaigns targeting complex cyclobutyl-containing active pharmaceutical ingredients, this building block can serve as a surrogate for proprietary intermediates during reaction condition optimization, impurity profiling, and scalability assessment. The ethanamine side chain provides a functional handle for diversification chemistry, while the cyclobutyl core introduces rigidity that can influence reaction kinetics and stereochemical outcomes in subsequent transformations [1]. The hydrochloride salt form enhances handling characteristics relative to the free base, simplifying weighing and transfer operations during small-scale process development .

Application
Selection Property
Validation Focus
Stereodefined cyclobutyl pharmacophore synthesis
Dual stereogenic center building block
Stereochemical configuration and diastereomeric ratio confirmation
sp³-Rich fragment library construction
Regiospecific substitution and conformational constraint
Regioisomeric purity and lipophilicity characterization
Regioisomer discrimination reference standard
Constitutional isomer identity confirmation
Chromatographic retention behavior and CAS registration verification
Synthetic route validation and process development
Defined primary amine hydrochloride salt
Purity consistency and handling characteristics review

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